molecular formula C8H8OS B8797760 2,3-dihydro-1-benzothiophen-5-ol CAS No. 129478-13-3

2,3-dihydro-1-benzothiophen-5-ol

Cat. No.: B8797760
CAS No.: 129478-13-3
M. Wt: 152.22 g/mol
InChI Key: ZYMXZSZJIUOWDL-UHFFFAOYSA-N
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Description

2,3-dihydro-1-benzothiophen-5-ol is an organic compound with the molecular formula C8H8OS. It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a fused benzene and thiophene ring system, with a hydroxyl group attached to the benzene ring. Benzothiophenes are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1-benzothiophen-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

CAS No.

129478-13-3

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

2,3-dihydro-1-benzothiophen-5-ol

InChI

InChI=1S/C8H8OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2

InChI Key

ZYMXZSZJIUOWDL-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1C=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Scheme I depicts the preparation of the simplest member (2) of the invention, that is where R4 and R6 are both hydrogen. Triethylsilane is reacted with 5-hydroxybenzothiophene in a suitable solvent, e.g, trifluoroacetic acid (TFA) to yield the 5-hydroxy-2,3-dihydrobenzothiophene. ##STR4##
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( 2 )
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Synthesis routes and methods II

Procedure details

To a warm mixture of 5-hydroxy benzothiophene (10.0 g, 66.58 mmole) (Fieser & Kennelly, J. Amer. Chem. Soc., Vol. 57, pp 1611-1614, (1935)) in 100 mL TFA was added triethylsilane (19.35 g, 166.45 mmole, 2.5 eq.) The resulting purple solution was heated to 55° C. under N2 overnight. After 24 hours a sample removed for NMR analysis showed the reaction to be about 80% complete. Much of the original purple color had also been discharged at this point. An additional portion of triethylsilane (3.9 g, 0.5 eq) was added and the heating was continued for another 24 hours. NMR analysis at the 48 hour time point showed virtually no change from the 24 hour time point. Most of the TFA was distilled off under reduced pressure (40 mmHg). The residue was taken up in 300 mL H2O and rendered alkaline (pH=10 to pH paper) with 5N NaOH and washed with ether (2×100 mL). The aqueous phase was acidfied with 2N HCI and extracted with ether (3×200 mL). The combined organic extracts were washed with sodium bicarbonate (1×100 mL), H2O (1×100 mL) and brine (1×100 mL). Drying over Na2SO4 and concentration gave 4.7 g (46.5%) gray solids. Purification by preparative chromatography on a Waters 500A prep HPLC using 2 columns and 90/10 vol/vol hexane/EtOAc to elute afforded 3.0 g (30%) pure material (single spot by TLC analysis) mp 87°-89° C.
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10 g
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19.35 g
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100 mL
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Yield
46.5%

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